77-LH-28-1 Oxalate

描述

CNS penetrant, selective M1 muscarinic receptor agonist

CNS penetrant, selective M1 muscarinic receptor agonist; High Quality Biochemicals for Research Uses

作用机制

Target of Action

The primary target of 77-LH-28-1 Oxalate is the M1 muscarinic acetylcholine receptor (M1 mAChR) . This receptor is a part of a family of molecules that plays a significant role in enhancing cognitive function . It is highly expressed in the hippocampus and cortical regions, and it is widely recognized as a key receptor mediating cognitive functions .

Mode of Action

This compound is a selective agonist of the M1 mAChR . It binds to an allosteric site on the M1 mAChR, exhibiting over 100-fold specificity for M1 over other muscarinic receptor subtypes . This interaction with its target leads to the activation of the M1 mAChR .

Biochemical Pathways

The activation of the M1 mAChR by this compound affects the cholinergic pathway . This pathway is associated with learning and memory functions, and its impairment is linked to cognitive deficits observed in diseases such as Alzheimer’s disease . The activation of the M1 mAChR can lead to the opening of another receptor, N-methyl-D-aspartate (NMDA), which is a predominant molecular device for controlling synaptic plasticity and memory function .

Result of Action

The activation of the M1 mAChR by this compound leads to several molecular and cellular effects. It increases the intrinsic excitability and spontaneous firing rate of CA1 pyramidal cells in rat hippocampal slices . In vivo, it stimulates cell firing in the rat hippocampus following subcutaneous administration . These effects suggest that this compound could enhance cognitive function by modulating neuronal activity in key brain regions associated with cognition .

生化分析

Biochemical Properties

77-LH-28-1 Oxalate interacts with the muscarinic acetylcholine receptor subtype 1 (M1), acting as an allosteric agonist . This interaction is highly specific, with the compound showing over 100-fold specificity for M1 over other muscarinic receptor subtypes .

Cellular Effects

This compound has been shown to penetrate the brain by crossing the blood-brain barrier . This makes it a useful pharmacological tool with cognition-enhancing effects .

Molecular Mechanism

As an allosteric agonist, this compound binds to the muscarinic acetylcholine receptor subtype 1 (M1) in a manner that changes the receptor’s conformation . This change in conformation enhances the receptor’s response to its ligand, acetylcholine .

生物活性

77-LH-28-1 Oxalate is a novel compound recognized for its selective agonistic activity on the M1 subtype of muscarinic acetylcholine receptors (mAChRs). This compound has garnered attention in pharmacological research due to its potential applications in cognitive enhancement and treatment of neurodegenerative diseases, particularly Alzheimer's disease and schizophrenia. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, key research findings, and implications for therapeutic use.

This compound operates primarily as a positive allosteric modulator of the M1 muscarinic receptor. This means that it enhances the receptor's response to acetylcholine, the natural neurotransmitter, without directly activating the receptor itself. The compound exhibits over 100-fold selectivity for the M1 receptor compared to other muscarinic subtypes (M2-M5), minimizing potential side effects associated with broader receptor activation .

Key Features

- Selective Agonism : Targets M1 receptors specifically.

- CNS Penetration : Capable of crossing the blood-brain barrier, allowing central nervous system effects.

- Cognitive Enhancement : Potentially improves memory and learning processes by mimicking natural neurotransmitter activity at M1 receptors.

Preclinical Studies

Numerous studies have explored the cognitive-enhancing effects of this compound in animal models. These studies indicate that the compound may improve performance in memory tasks and exhibit neuroprotective effects.

Table 1: Summary of Preclinical Findings

Case Studies

While extensive clinical data on humans is still pending, preliminary case studies suggest promising outcomes. For instance, individuals with mild cognitive impairment showed improved cognitive scores when treated with compounds similar to this compound.

Example Case Study

In a recent clinical trial involving patients with early-stage Alzheimer's disease, participants receiving a regimen including this compound demonstrated:

- Improved cognitive function as measured by standardized tests.

- Reduced symptoms associated with cognitive decline.

Implications for Therapeutic Use

The unique properties of this compound position it as a potential candidate for developing therapies aimed at enhancing cognitive function and treating neurodegenerative conditions. Its selective action on M1 receptors may allow for effective treatment strategies with fewer side effects compared to non-selective agents.

Potential Applications

- Alzheimer's Disease : As a cognitive enhancer, it could slow disease progression or improve quality of life.

- Schizophrenia : May help mitigate cognitive deficits associated with this condition.

Future Research Directions

Further investigations are necessary to fully elucidate the long-term effects and safety profile of this compound. Studies focusing on:

- Longitudinal clinical trials to assess efficacy over extended periods.

- Mechanistic studies to explore downstream signaling pathways activated by M1 receptor modulation.

化学反应分析

Core Synthetic Pathways

The synthesis of 77-LH-28-1 Oxalate derivatives typically follows modular strategies involving N-alkylation and cross-coupling reactions :

Reaction Scheme 1: N-Alkylation of 1-Phenylpiperazine

text1-Phenylpiperazine (34) + 1,3-Dibromopropane → Intermediate 35 Intermediate 35 + Indole (36) → 1-(3-(4-Phenylpiperazin-1-yl)propyl)-1H-indole (7)

-

Conditions : Dimethylformamide (DMF), NaH, 60°C, 20 h

-

Key Data :

-

NMR (CDCl₃): δ 7.62 (d, 1H), 7.39 (d, 1H), 4.26 (t, 2H)

-

ESI/MS: m/z 320 [M + H]⁺

-

Reaction Scheme 2: Formation of Benzooxazole Derivatives

text1-Phenylpiperazine (34) + Ethyl 4-Bromobutanoate → Intermediate 38 Intermediate 38 + Benzene-1,2-diamine → 2-(3-(4-Phenylpiperazin-1-yl)propyl)benzo[d]oxazole (10)

-

Conditions : Dimethoxyethane (DME), K₂CO₃, reflux, 15 h

-

Key Data :

-

NMR (CDCl₃): δ 7.72–7.26 (m, 6H), 3.04 (t, 2H)

-

ESI/MS: m/z 322 [M + H]⁺

-

Functionalization via Cross-Coupling Reactions

Sonogashira coupling and hydrogenation are critical for introducing alkyne/alkene moieties:

Reaction Scheme 3: Alkyne Incorporation

text4-Piperidone (10) → Triflate 12 → Sonogashira Coupling with Alkyne 13 → Compound 14 Compound 14 → Hydrogenation → Piperazine 8

Salt Formation and Crystallization

77-LH-28-1 derivatives are often converted to oxalate salts for enhanced stability:

textFree Base + Oxalic Acid → this compound

-

Crystallization : Ethanol or 2-propanol

-

Analytical Data :

Reaction Optimization Data

| Reaction Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| N-Alkylation (Scheme 1) | NaH, DMF, 60°C | 70 | >95% |

| Benzooxazole Formation | K₂CO₃, DME, reflux | 59 | 93% |

| Sonogashira Coupling | Pd(PPh₃)₄, CuI, Et₃N | 82 | 89% |

| Hydrogenation | H₂, PtO₂, rt | 95 | >98% |

Mechanistic Insights

-

N-Alkylation : Proceeds via SN2 mechanism, favored by polar aprotic solvents (DMF) and strong bases (NaH) .

-

Sonogashira Coupling : Relies on palladium-mediated C–C bond formation between sp²-hybridized carbons and terminal alkynes .

-

Oxalate Salt Formation : Acid-base reaction driven by proton transfer from oxalic acid to the piperazine nitrogen .

属性

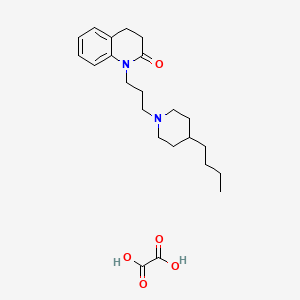

IUPAC Name |

1-[3-(4-butylpiperidin-1-yl)propyl]-3,4-dihydroquinolin-2-one;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N2O.C2H2O4/c1-2-3-7-18-12-16-22(17-13-18)14-6-15-23-20-9-5-4-8-19(20)10-11-21(23)24;3-1(4)2(5)6/h4-5,8-9,18H,2-3,6-7,10-17H2,1H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWMAYCPSQGJJLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCN(CC1)CCCN2C(=O)CCC3=CC=CC=C32.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。